
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione, also known as MNMD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione acts as a GABA receptor agonist, which means that it enhances the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate anxiety and sleep. By enhancing GABA activity, 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione may have anxiolytic and sedative effects. 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione has been shown to have anxiolytic and sedative effects in animal studies. It has also been shown to reduce inflammation in animal models of inflammatory diseases. 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione has been shown to have a low toxicity profile and does not appear to have significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione has the advantage of being a selective GABA receptor agonist, which means that it may have fewer side effects than other drugs that target the GABA receptor. However, 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione may also have limited solubility in water, which could make it difficult to use in certain experiments.
Orientations Futures
Further research is needed to determine the safety and efficacy of 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione in humans. 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione may have potential applications in the treatment of anxiety, sleep disorders, and inflammatory diseases. Future research could also explore the potential of 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione as a treatment for cancer. Additionally, further studies are needed to determine the optimal dosing and administration of 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione for different applications.
Méthodes De Synthèse
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 6-methoxy-2-naphthoic acid with methylamine, followed by cyclization and oxidation. The resulting compound is then treated with sodium hydroxide to yield 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione.
Applications De Recherche Scientifique
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione has been studied for its potential applications in various areas of research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for the GABA receptor, which is involved in the regulation of anxiety and sleep. 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione has also been studied for its potential as an anti-inflammatory agent and as a potential treatment for cancer.
Propriétés
IUPAC Name |
5-(6-methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-15(13(18)16-14(19)17-15)11-5-3-10-8-12(20-2)6-4-9(10)7-11/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONGVWKSHLMDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)
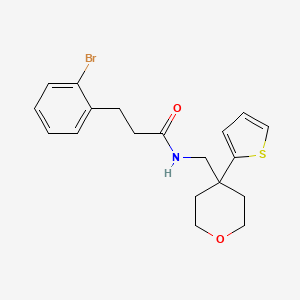
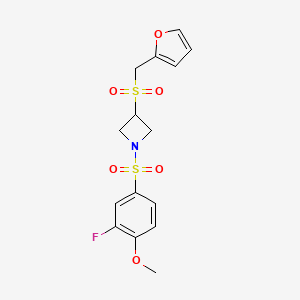

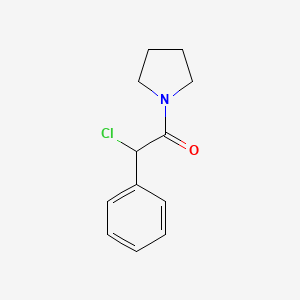
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2868850.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868852.png)
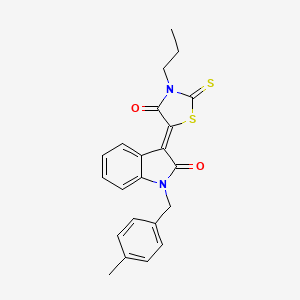

![3-oxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2868855.png)
![2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate](/img/structure/B2868859.png)
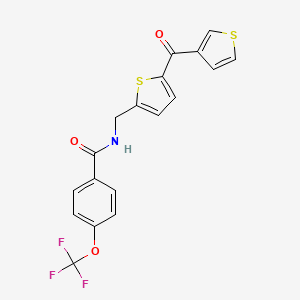
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2868864.png)
![2-Amino-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868865.png)